molecular formula C22H30N2O B11507200 (Adamantan-1-yl)(4-p-tolylpiperazin-1-yl)methanone

(Adamantan-1-yl)(4-p-tolylpiperazin-1-yl)methanone

Cat. No.: B11507200
M. Wt: 338.5 g/mol
InChI Key: MQEKHHGZLUHYRN-UHFFFAOYSA-N
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Description

(Adamantan-1-yl)(4-p-tolylpiperazin-1-yl)methanone is a complex organic compound characterized by the presence of an adamantane moiety and a p-tolylpiperazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Adamantan-1-yl)(4-p-tolylpiperazin-1-yl)methanone typically involves the following steps:

    Formation of Adamantan-1-yl Intermediate: The adamantane core is often synthesized through the hydrogenation of dicyclopentadiene, followed by a series of functional group transformations to introduce the desired substituents.

    Piperazine Derivative Preparation: The p-tolylpiperazine moiety can be synthesized by reacting p-toluidine with ethylene glycol in the presence of a catalyst to form p-tolylpiperazine.

    Coupling Reaction: The final step involves coupling the adamantane intermediate with the p-tolylpiperazine derivative using a suitable coupling agent, such as carbodiimide, under controlled conditions to form the desired methanone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of p-tolyl alcohol, p-tolyl aldehyde, or p-tolyl carboxylic acid.

    Reduction: Formation of the corresponding alcohol from the carbonyl group.

    Substitution: Introduction of various functional groups onto the piperazine ring.

Scientific Research Applications

Chemistry

In chemistry, (Adamantan-1-yl)(4-p-tolylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel materials and catalysts.

Biology

The compound has potential applications in biological research, particularly in the study of molecular interactions and drug design. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of (Adamantan-1-yl)(4-p-tolylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The adamantane moiety provides rigidity and hydrophobicity, while the p-tolylpiperazine group offers flexibility and potential binding interactions. These features enable the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • (Adamantan-1-yl)(4-phenylpiperazin-1-yl)methanone
  • (Adamantan-1-yl)(4-methylpiperazin-1-yl)methanone
  • (Adamantan-1-yl)(4-fluorophenylpiperazin-1-yl)methanone

Uniqueness

Compared to similar compounds, (Adamantan-1-yl)(4-p-tolylpiperazin-1-yl)methanone is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct pharmacological properties and applications.

Properties

Molecular Formula

C22H30N2O

Molecular Weight

338.5 g/mol

IUPAC Name

1-adamantyl-[4-(4-methylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H30N2O/c1-16-2-4-20(5-3-16)23-6-8-24(9-7-23)21(25)22-13-17-10-18(14-22)12-19(11-17)15-22/h2-5,17-19H,6-15H2,1H3

InChI Key

MQEKHHGZLUHYRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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